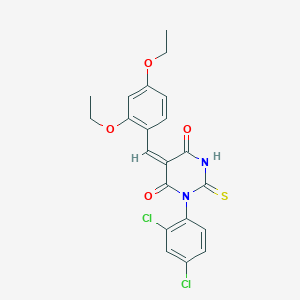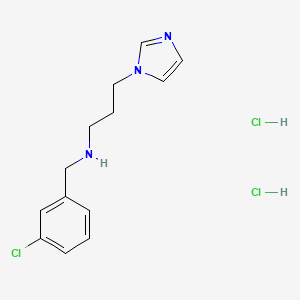![molecular formula C16H17N3O2S B5967331 2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5967331.png)
2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as QPT-1 and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of QPT-1 is not well understood. However, it has been reported to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and cell division. QPT-1 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression and cell differentiation.
Biochemical and Physiological Effects:
QPT-1 has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. QPT-1 has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce the levels of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
QPT-1 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. QPT-1 has also been shown to have low toxicity in vitro and in vivo. However, QPT-1 has some limitations for lab experiments. It has poor solubility in water, which can affect its bioavailability. QPT-1 also has limited stability in acidic and basic conditions.
Orientations Futures
There are several future directions for the research on QPT-1. One of the directions is to investigate the mechanism of action of QPT-1 in more detail. Another direction is to explore the potential applications of QPT-1 in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Furthermore, the development of new synthetic methods for QPT-1 can improve its bioavailability and stability. Finally, the evaluation of QPT-1 in animal models can provide valuable information for its potential clinical applications.
Conclusion:
In conclusion, QPT-1 is a chemical compound that has shown promising results in various scientific research applications. Its anti-cancer, anti-bacterial, anti-inflammatory, and analgesic effects make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of QPT-1 and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of QPT-1 has been reported using different methods. One of the methods involves the reaction of 2-aminobenzamide with thiophosgene in the presence of triethylamine to form 2-(4-thiocarbonylphenyl)benzamide. The subsequent reaction of this compound with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester in the presence of sodium hydride and DMF gives QPT-1. Another method involves the reaction of 2-aminobenzamide with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester in the presence of triethylamine and DMF to form QPT-1.
Applications De Recherche Scientifique
QPT-1 has shown promising results in various scientific research applications. It has been reported to have anti-cancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. QPT-1 has also been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. Furthermore, QPT-1 has been reported to have anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-16-18-13-9-5-4-8-12(13)15(21)19-16/h1-3,6-7H,4-5,8-10H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDVBEXRDURCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5967256.png)
![4-(1H-imidazol-1-ylmethyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5967262.png)
![8-methyl-7-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio][1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5967269.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5967272.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B5967278.png)
![1-(5-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5967282.png)


![4-(4,5-dimethoxy-2-nitrobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5967334.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B5967337.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5967350.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5967359.png)
![3-allyl-5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5967365.png)